molecular formula C14H17NOS B2765029 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 2320687-48-5

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2765029
CAS No.: 2320687-48-5
M. Wt: 247.36
InChI Key: SOAPMPMTVGYGGH-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H17NOS and its molecular weight is 247.36. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Properties

The chemical structure of the compound, characterized by an azabicyclo[3.2.1]octane core and a thiophene moiety, plays a critical role in its interaction with various biological targets and in the synthesis of complex molecules. The stereochemistry and the specific functional groups contribute to the compound's potential utility in medicinal chemistry and drug design. For instance, azabicyclo[3.2.1]octane derivatives are investigated for their stereochemical properties and their applications in synthesizing active pharmaceutical ingredients with precise three-dimensional configurations, essential for drug efficacy (Mokotoff & Sprecher, 1974).

Synthesis and Characterization

Research into the synthesis and structural characterization of compounds with azabicyclo[3.2.1]octane frameworks has led to the development of methodologies for generating stereochemically complex molecules. These compounds are often characterized using techniques like X-ray crystallography, which provides insights into their molecular conformations and potential reactivity profiles. Such studies are foundational for the development of new synthetic strategies in organic chemistry and the creation of novel molecules with potential therapeutic applications (Yang et al., 2008).

Applications in Medicinal Chemistry

The unique structural features of azabicyclo[3.2.1]octane derivatives, including those similar to the specified compound, have been explored for their potential in medicinal chemistry. These molecules serve as key scaffolds in designing ligands that can interact selectively with biological targets, such as enzymes or receptors. This interaction potential is crucial for the development of new drugs with specific modes of action. For example, compounds featuring azabicyclo[3.2.1]octane units have been investigated for their analgesic properties and their ability to act as narcotic antagonists, indicating their relevance in creating new therapeutic agents (Takeda et al., 1977).

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-10-7-11-4-5-12(8-10)15(11)14(16)9-13-3-2-6-17-13/h2-3,6,11-12H,1,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAPMPMTVGYGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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